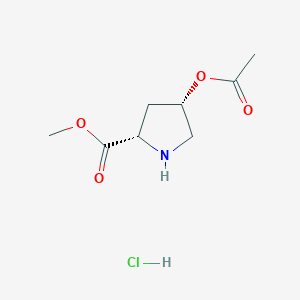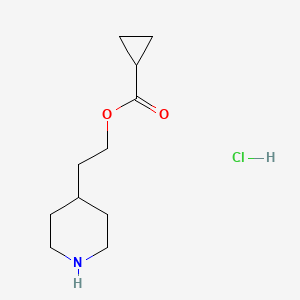
(2-Metanosulfoniletil)hidrazina clorhidrato
Descripción general
Descripción
(2-Methanesulfonylethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C₃H₁₁ClN₂O₂S. It is a versatile small molecule scaffold used in various scientific research applications.
Aplicaciones Científicas De Investigación
(2-Methanesulfonylethyl)hydrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methanesulfonylethyl)hydrazine hydrochloride typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents. Common methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally preferred for certain derivatives, while the solid-state melt reaction is more efficient for others .
Industrial Production Methods
Industrial production methods for (2-Methanesulfonylethyl)hydrazine hydrochloride are not widely documented. the general principles of large-scale chemical synthesis, including optimization of reaction conditions, purification processes, and quality control, are likely applied to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methanesulfonylethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of (2-Methanesulfonylethyl)hydrazine hydrochloride include hydrazine hydrate, aldehydes, ketones, and various organic solvents such as ethanol, acetonitrile, and methylene chloride . Reaction conditions vary depending on the desired product and include temperature control, solvent choice, and reaction time.
Major Products
The major products formed from the reactions of (2-Methanesulfonylethyl)hydrazine hydrochloride depend on the specific reaction conditions and reagents used. These products can include hydrazones, quinazolines, and other derivatives .
Mecanismo De Acción
The mechanism of action of (2-Methanesulfonylethyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrazones and other derivatives, which can interact with various biological molecules and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Hydralazine: An antihypertensive agent with a similar hydrazine structure.
Hydroxyzine: An antihistamine with a hydrazine derivative structure.
Tosylhydrazide: Used in the Wolff-Kishner reduction, a reaction involving hydrazine derivatives.
Uniqueness
(2-Methanesulfonylethyl)hydrazine hydrochloride is unique due to its specific chemical structure and properties, which allow it to participate in a wide range of chemical reactions and applications. Its versatility as a small molecule scaffold makes it valuable in various fields of scientific research and industrial applications .
Propiedades
IUPAC Name |
2-methylsulfonylethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S.ClH/c1-8(6,7)3-2-5-4;/h5H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBMCNIBDXSQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)


![[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442857.png)

![4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442861.png)

![3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442864.png)

![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)
